molecular formula C20H15BrN2O2S B14951372 O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate

O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate

Cat. No.: B14951372
M. Wt: 427.3 g/mol
InChI Key: IDVURJJCJGSICG-UHFFFAOYSA-N
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Description

1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE is an organic compound that features both an anilinocarbothioyl group and a bromoanilino carbonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE typically involves multiple steps, including the formation of the anilinocarbothioyl and bromoanilino carbonyl groups.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE involves its interaction with molecular targets through its functional groups. The anilinocarbothioyl group can interact with proteins and enzymes, potentially inhibiting their activity. The bromoanilino carbonyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

  • 1-[(ANILINOCARBOTHIOYL)AMINO]-2,2,2-TRICHLOROETHYL-3,4,5-TRIMETHOXYBENZAMIDE
  • 1-[(ANILINOCARBOTHIOYL)AMINO]-2,2,2-TRICHLOROETHYL-3,5-DINITROBENZAMIDE
  • 1-[(ANILINOCARBOTHIOYL)AMINO]-2,2,2-TRICHLOROETHYLACRYLAMIDE

Uniqueness: 1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE is unique due to the presence of both an anilinocarbothioyl group and a bromoanilino carbonyl group on the same benzene ring

Properties

Molecular Formula

C20H15BrN2O2S

Molecular Weight

427.3 g/mol

IUPAC Name

O-[3-[(4-bromophenyl)carbamoyl]phenyl] N-phenylcarbamothioate

InChI

InChI=1S/C20H15BrN2O2S/c21-15-9-11-17(12-10-15)22-19(24)14-5-4-8-18(13-14)25-20(26)23-16-6-2-1-3-7-16/h1-13H,(H,22,24)(H,23,26)

InChI Key

IDVURJJCJGSICG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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